![molecular formula C15H14N2OS2 B2814904 3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 923782-48-3](/img/structure/B2814904.png)
3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrido[2,3-d]pyrimidines can undergo a variety of reactions, including condensation, cyclization, and methylation .Scientific Research Applications
- Researchers have investigated the compound’s potential as an anticancer agent. Its sulfur-containing heterocyclic ring system may interact with cellular components, affecting cell growth and proliferation .
- The thieno[3,2-d]pyrimidine scaffold has been associated with anti-inflammatory properties. This compound’s specific substitution pattern could modulate inflammatory pathways .
- The compound’s unique structure suggests possible neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, inflammation, and neuronal damage .
- Preliminary studies indicate that this compound exhibits antimicrobial properties. Its sulfur atom and aromatic rings may interfere with microbial growth .
- The β-keto amide moiety in the compound suggests potential enzyme inhibition. Researchers have explored its interaction with specific enzymes, such as kinases or proteases .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Potential
Antimicrobial Activity
Enzyme Inhibition
Material Science Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-5-3-4-6-11(10)9-20-15-16-12-7-8-19-13(12)14(18)17(15)2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDADMYSKIKOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.